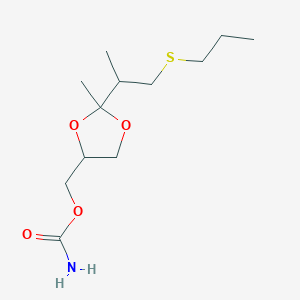
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is an organic compound with a complex structure It is characterized by the presence of a dioxolane ring, a carbamoyloxymethylene group, and a propylthioethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane typically involves multiple steps. One common method includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Propylthioethyl Group: This step involves the alkylation of the dioxolane ring with a propylthioethyl halide under basic conditions.
Addition of the Carbamoyloxymethylene Group: The final step involves the reaction of the intermediate compound with a carbamoyloxymethylene reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyloxymethylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-1,3-dioxolane-4-methanol
- 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-1,3-dioxolane-4-carboxylic acid
Uniqueness
2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is unique due to the presence of the carbamoyloxymethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
138474-85-8 |
|---|---|
Fórmula molecular |
C12H23NO4S |
Peso molecular |
277.38 g/mol |
Nombre IUPAC |
[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methyl carbamate |
InChI |
InChI=1S/C12H23NO4S/c1-4-5-18-8-9(2)12(3)16-7-10(17-12)6-15-11(13)14/h9-10H,4-8H2,1-3H3,(H2,13,14) |
Clave InChI |
ONIUDIODTAKSCS-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC(C)C1(OCC(O1)COC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



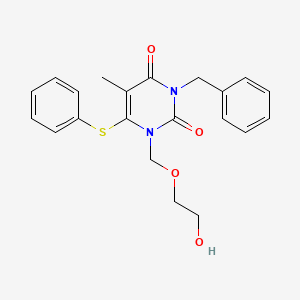
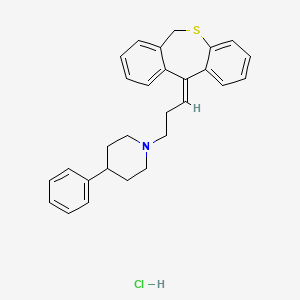
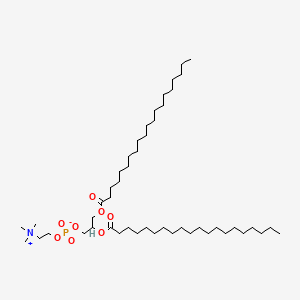
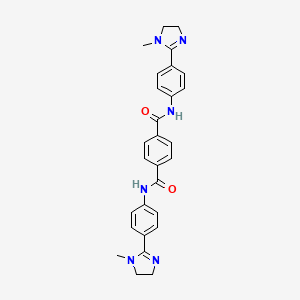

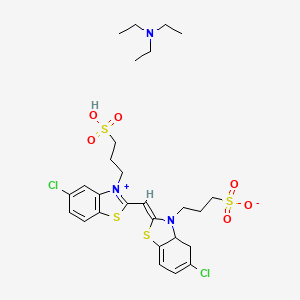

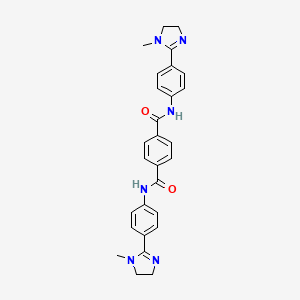
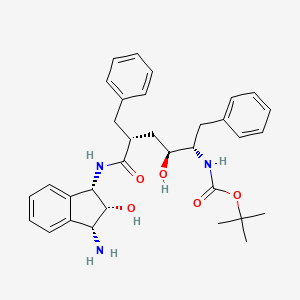
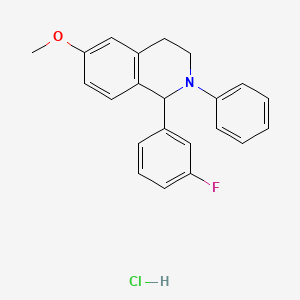
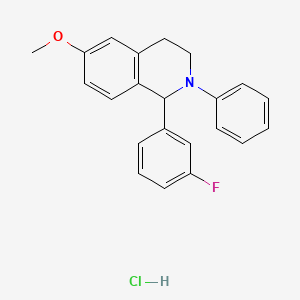
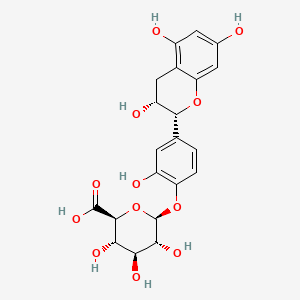
![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)
